N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide
CAS No.: 2549032-68-8
Cat. No.: VC11807329
Molecular Formula: C14H19N5O2S
Molecular Weight: 321.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549032-68-8 |
|---|---|
| Molecular Formula | C14H19N5O2S |
| Molecular Weight | 321.40 g/mol |
| IUPAC Name | N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C14H19N5O2S/c1-18(22(20,21)11-2-3-11)10-5-7-19(8-10)14-12-4-6-15-13(12)16-9-17-14/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,15,16,17) |
| Standard InChI Key | XCUTWOJRCRSBLM-UHFFFAOYSA-N |
| SMILES | CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4 |
| Canonical SMILES | CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
N-Methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide has the molecular formula C₁₄H₁₉N₅O₂S and a molecular weight of 321.40 g/mol. Its IUPAC name reflects the integration of three distinct structural units:
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A 7H-pyrrolo[2,3-d]pyrimidine aromatic system, a bicyclic scaffold common in nucleoside analogs.
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A pyrrolidine ring substituted at the 3-position with a methyl group and linked to the pyrrolopyrimidine core.
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A cyclopropanesulfonamide group attached via an N-methyl linkage, introducing conformational rigidity and potential sulfonamide-mediated interactions.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2549032-68-8 | |
| Molecular Formula | C₁₄H₁₉N₅O₂S | |
| Molecular Weight | 321.40 g/mol | |
| IUPAC Name | N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide |
The compound’s stereochemistry and three-dimensional conformation remain uncharacterized in public databases, though its synthetic precursors suggest a defined stereochemical configuration at the pyrrolidine ring .
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis route for this compound is documented, methodologies for analogous pyrrolo[2,3-d]pyrimidine derivatives provide a framework for its potential preparation. A representative approach involves:
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Condensation Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization of appropriately substituted pyrimidine precursors.
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Functionalization: Introduction of the pyrrolidine moiety through nucleophilic substitution or coupling reactions.
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Sulfonamide Incorporation: Reaction of the secondary amine with cyclopropanesulfonyl chloride under basic conditions .
For example, the synthesis of the related compound N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine employs zinc dibromide in dichloromethane to facilitate deprotection and cyclization steps . Similar strategies could be adapted for introducing the cyclopropanesulfonamide group.
Biological Activity and Mechanistic Insights
Hypothesized Targets and Mechanisms
The compound’s structural motifs suggest potential interactions with:
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Kinases and Phosphatases: The pyrrolopyrimidine scaffold is a known ATP-binding site competitor in kinases like JAK2 and EGFR.
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Epigenetic Regulators: Analogous compounds inhibit histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) .
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Circadian Rhythm Proteins: The sulfonamide group may interfere with protein-protein interactions, akin to CLK8’s disruption of CLOCK-BMAL1 binding .
Comparative Analysis with Structural Analogs
While direct data for N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide are lacking, these analogs underscore the therapeutic potential of its structural class.
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